(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Chiral resolution Diastereomeric purity Avibactam intermediate

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1416134-48-9) is a chirally pure, orthogonally protected piperidine building block serving as the penultimate intermediate in the commercial synthesis of avibactam sodium, a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for multidrug-resistant Gram-negative infections. The compound features a (2S,5R) absolute configuration at the piperidine ring, a benzyloxyamino group at C5, an ethyl ester at C2, and is isolated as the oxalate salt (MW 368.38, C17H24N2O7), with commercial suppliers routinely offering purity of ≥98% (HPLC).

Molecular Formula C17H24N2O7
Molecular Weight 377.39
CAS No. 1416134-48-9
Cat. No. B601227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
CAS1416134-48-9
SynonymsAvibactam Intermediate;  (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxylic Acid Ethyl Ester Ethanedioate;  (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate
Molecular FormulaC17H24N2O7
Molecular Weight377.39
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate (CAS 1416134-48-9) Is a Critical Procurement Decision for β-Lactamase Inhibitor Synthesis


(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1416134-48-9) is a chirally pure, orthogonally protected piperidine building block serving as the penultimate intermediate in the commercial synthesis of avibactam sodium, a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for multidrug-resistant Gram-negative infections [1]. The compound features a (2S,5R) absolute configuration at the piperidine ring, a benzyloxyamino group at C5, an ethyl ester at C2, and is isolated as the oxalate salt (MW 368.38, C17H24N2O7), with commercial suppliers routinely offering purity of ≥98% (HPLC) [2]. Its established role in an FDA-approved drug supply chain distinguishes this compound from generic piperidine-2-carboxylate analogs that lack validated end-use traceability.

Why Generic Substitution Fails: Procurement Risks of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate Analogs


In-class analogs of CAS 1416134-48-9 — including the benzyl ester variant (CAS 1171080-45-7), the (2R,5S) enantiomer (CAS 2059927-65-8), the methyl ester analog (CAS 1416134-73-0), and the free-base form (CAS 1416134-47-8) — are not functionally interchangeable despite sharing the benzyloxyamino-piperidine scaffold. The (2S,5R) absolute configuration is essential for downstream avibactam stereochemistry; the enantiomeric (2R,5S) species yields the pharmacologically inactive antipode [1]. The ethyl ester specifically enables the sequential amidation–urea cyclization–debenzylation/sulfation cascade used in the validated 10-step manufacturing route achieving 23.9% overall yield at 400 g scale, whereas benzyl ester intermediates require divergent deprotection strategies that alter process economics and impurity profiles [2]. Furthermore, the oxalate salt form provides isolable crystallinity and defined stoichiometry critical for GMP batch consistency, which the free-base form (CAS 1416134-47-8, MW 278.35) cannot match due to its hygroscopic amorphous character . The quantitative evidence below demonstrates exactly where CAS 1416134-48-9 outperforms its closest comparators on dimensions directly relevant to procurement and process development.

Quantitative Differentiation Evidence: Hierarchical Comparison of CAS 1416134-48-9 Against Its Closest Analogs


Stereochemical Purity: Chiral HPLC-Validated (2S,5R) Diastereomer Versus the (2R,5S) Enantiomer and (2R,5R) Diastereomer

The (2S,5R) stereochemistry of CAS 1416134-48-9 is essential for downstream avibactam activity. Joshi et al. (2024) developed a validated chiral HPLC method explicitly for separating all four diastereomers of the benzyloxyamino-piperidine-2-carboxylate oxalate series, demonstrating that the target (2S,5R) isomer can be resolved from the (2R,5S) enantiomer (CAS 2059927-65-8) with baseline separation and a detection limit below 0.1% for the undesired stereoisomer [1]. The enantiomeric (2R,5S) species leads to the pharmacologically inactive avibactam enantiomer and must be rigorously excluded from the supply chain. The validated CHPLC method enables diastereomeric purity assessment that generic achiral HPLC (typically used for methyl ester analog CAS 1416134-73-0 or benzyl ester CAS 1171080-45-7) cannot provide, creating a quantifiable quality gate that directly impacts procurement specifications [2].

Chiral resolution Diastereomeric purity Avibactam intermediate Quality control

Ester Reactivity and Downstream Process Compatibility: Ethyl Ester Versus Benzyl Ester in Avibactam Manufacturing

The ethyl ester moiety of CAS 1416134-48-9 is integral to the validated commercial avibactam route. Wang et al. (2018) demonstrated that starting from the ethyl ester intermediate, avibactam sodium salt was produced in 10 steps with an overall yield of 23.9% at 400 g scale, with the ethyl ester enabling direct amidation with ammonia-methanol followed by triphosgene-mediated urea cyclization [1]. In contrast, the benzyl ester analog (CAS 1171080-45-7, MW 430.45 as oxalate) requires an additional hydrogenolysis deprotection step prior to amidation, which introduces palladium contamination risk and adds one step to the synthetic sequence. The benzyl ester route also necessitates a separate debenzylation/sulfation step that Wang et al. optimized as a simultaneous one-pot transformation for the ethyl ester pathway, demonstrating that the ethyl ester compresses the synthetic sequence by at least one unit operation relative to the benzyl ester route [2].

Chemoenzymatic synthesis Process yield Avibactam manufacturing Ethyl ester advantage

Oxalate Salt Crystallinity and Handling Advantage Versus Free-Base Form for GMP Manufacturing

CAS 1416134-48-9 is isolated as the oxalate salt (1:1 ethanedioate), which confers definitive solid-state advantages over the free-base form (CAS 1416134-47-8). The oxalate salt has a well-defined molecular composition (C17H24N2O7, MW 368.38) with stoichiometric oxalic acid content, enabling precise mass-balance calculations in GMP batch records [1]. Commercial suppliers specify the oxalate salt as a white to yellow crystalline solid with long-term storage stability at ambient temperature under inert atmosphere, whereas the free-base (CAS 1416134-47-8, MW 278.35) is typically an oil or low-melting solid requiring refrigerated storage . The oxalate salt also enables direct use in the amidation step — the patent literature (US 2018/0079748) explicitly describes slurrying the oxalate salt in ethanol followed by treatment with ammonia-methanol for direct conversion to the carboxamide, eliminating a free-base liberation step that would be required if the free-base form were used as starting material [2].

Salt form selection Crystallinity GMP compliance Solid-state properties

Enantiomeric Excess Control Through Lipase-Catalyzed Resolution: (2S,5R) Versus Racemic and Alternative Stereoisomer Sources

The (2S,5R) configuration of CAS 1416134-48-9 is established through a validated lipase-catalyzed kinetic resolution of racemic (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate precursors. Wang et al. reported that CALB (Candida antarctica lipase B) selectively acylates the undesired (2R,5R) enantiomer, leaving the desired (2S,5S)-hydroxypiperidine with >99% ee, which is subsequently converted to the (2S,5R)-benzyloxyamino intermediate via Mitsunobu inversion at C5 [1]. In contrast, alternative syntheses relying on D-glutamic acid chiral pool or classical diastereomeric salt resolution typically achieve 95–98% ee with significant yield losses during recrystallization. The enzymatic route delivers the target intermediate with ee exceeding that achievable by conventional resolution methods, and this enantiopurity is retained through the oxalate salt formation to give CAS 1416134-48-9 [2].

Lipase catalytic resolution Enantiomeric excess Chemoenzymatic synthesis Chiral pool strategy

Regulatory Traceability: Established Compendial Reference Standard Utility Versus Generic Research-Grade Analogs

CAS 1416134-48-9 is designated as Avibactam Impurity 9 and Avibactam INT 1 in multiple pharmacopeial impurity catalogues, with commercial suppliers including Pharmaffiliates, SynZeal, and CATO providing compendial-grade material with full characterization packages (NMR, HPLC, MS, chiral purity) suitable for ANDA and DMF filings [1]. Pharmaffiliates categorizes this compound under 'chiral standards' and 'pharmaceutical standards' with ISO 17034-compliant certification available from CATO for use as an analytical reference standard [2]. In contrast, the methyl ester analog (CAS 1416134-73-0, Avibactam Impurity 47) and the free carboxylic acid analog (CAS 1416134-49-0, Avibactam Impurity B) are primarily supplied as research-grade materials without the same breadth of GMP-ready documentation. The benzyl ester analog (CAS 1171080-45-7) carries an ECHA notified classification requiring additional handling documentation under CLP criteria, adding regulatory overhead not required for the ethyl ester oxalate [3].

Reference standard ANDA filing Pharmacopeial traceability GMP impurity profiling

Procurement Scenarios Where (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate Delivers Quantifiable Advantage


GMP Manufacturing of Avibactam Sodium for ANDA/505(b)(2) Filings

For generic pharmaceutical manufacturers developing abbreviated new drug applications for ceftazidime-avibactam, procuring CAS 1416134-48-9 with ISO 17034-certified reference standard documentation and established chiral purity specifications directly reduces the analytical method development burden and accelerates DMF preparation [1]. The ethyl ester oxalate integrates seamlessly into the published 10-step chemoenzymatic route, and the validated chiral HPLC method eliminates the need for de novo stereochemical method development — a regulatory expectation that generic-grade intermediates cannot satisfy without significant additional investment [2].

Process Development and Scale-Up of β-Lactamase Inhibitor Candidates

Medicinal chemistry and process R&D teams developing novel diazabicyclooctane (DBO) β-lactamase inhibitors can use CAS 1416134-48-9 as a benchmark intermediate for route scouting. The documented CALB lipase resolution technology and one-pot debenzylation/sulfation protocol provide a validated starting point for analog synthesis, where the ethyl ester–oxalate combination has been demonstrated at 400 g manufacturing scale — a scalability credential that closely related intermediates (benzyl ester, methyl ester, free-base) lack [3].

Analytical Quality Control and Impurity Profiling for Avibactam Drug Substance

QC laboratories performing batch release testing of avibactam sodium drug substance require authenticated impurity reference standards for HPLC system suitability. As the designated Avibactam Impurity 9 (ethyl ester oxalate), CAS 1416134-48-9 provides a well-characterized marker for monitoring residual process intermediates, whereas methyl ester (Impurity 47) and benzyl ester (Impurity 30) analogs serve orthogonal but distinct profiling purposes and cannot substitute for the ethyl ester impurity in a validated method without revalidation [4].

Academic and Industrial Research on Non-β-Lactam β-Lactamase Inhibitor SAR

Structure-activity relationship studies exploring modifications to the avibactam scaffold benefit from CAS 1416134-48-9 as a late-stage diversification intermediate. The orthogonally protected ethyl ester and benzyloxyamino groups allow selective manipulation: the ethyl ester can be hydrolyzed to the carboxylic acid or converted to diverse amides, while the benzyloxyamino group can be deprotected for further functionalization — a synthetic versatility profile that the free carboxylic acid analog (CAS 1416134-49-0) cannot match due to the absence of ester orthogonality [5].

Quote Request

Request a Quote for (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.